molecular formula C15H12Cl3NO2 B3846267 N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B3846267
M. Wt: 344.6 g/mol
InChI Key: YBULFXDATBTWMV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl ring substituted with chlorine and methyl groups, as well as a phenoxy group substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 3-chloro-4-methylaniline with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

Chemistry: N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemical entities.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and therapeutic agents.

Medicine: The compound is investigated for its potential use in drug discovery and development. It may serve as a lead compound for the design of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(3-chloro-4-methylphenyl)-2-(4-chlorophenoxy)acetamide

Uniqueness: N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to the specific substitution pattern on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both chlorine and methyl groups on the phenyl rings enhances its reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-9-2-4-11(7-12(9)17)19-15(20)8-21-14-5-3-10(16)6-13(14)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBULFXDATBTWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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